molecular formula C9H15NO3 B3049192 2-Morpholinoethyl acrylate CAS No. 19727-38-9

2-Morpholinoethyl acrylate

Cat. No.: B3049192
CAS No.: 19727-38-9
M. Wt: 185.22 g/mol
InChI Key: HWNIMFWVBMOWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholinoethyl acrylate is an organic compound with the molecular formula C9H15NO3. It is a derivative of acrylate, featuring a morpholine ring attached to the ethyl group of the acrylate moiety. This compound is known for its versatility in various chemical reactions and applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Morpholinoethyl acrylate can be synthesized through the reaction of morpholine with ethyl acrylate. The reaction typically involves the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of ethyl acrylate, followed by the elimination of ethanol. This reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and specific reaction parameters, such as temperature and pressure, are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Morpholinoethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Morpholinoethyl acrylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Morpholinoethyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The morpholine ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. These interactions can influence the physical and chemical properties of the resulting materials, making them suitable for specific applications .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl acrylate: Similar in structure but with a hydroxyl group instead of a morpholine ring.

    2-Dimethylaminoethyl acrylate: Contains a dimethylamino group instead of a morpholine ring.

    2-Ethoxyethyl acrylate: Features an ethoxy group instead of a morpholine ring

Uniqueness

2-Morpholinoethyl acrylate is unique due to the presence of the morpholine ring, which imparts specific chemical and physical properties. The morpholine ring enhances the compound’s solubility in water and organic solvents, making it more versatile in various applications. Additionally, the ring structure provides sites for further functionalization, allowing for the creation of tailored materials with desired properties .

Properties

IUPAC Name

2-morpholin-4-ylethyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-9(11)13-8-5-10-3-6-12-7-4-10/h2H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNIMFWVBMOWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCN1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173392
Record name 2-Morpholinoethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19727-38-9
Record name 2-Morpholinoethyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19727-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Morpholinoethyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019727389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC406845
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Morpholinoethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-MORPHOLINOETHYL ACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IJ7CBC3R7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Morpholinoethyl acrylate
Reactant of Route 2
Reactant of Route 2
2-Morpholinoethyl acrylate
Reactant of Route 3
2-Morpholinoethyl acrylate
Reactant of Route 4
Reactant of Route 4
2-Morpholinoethyl acrylate
Reactant of Route 5
Reactant of Route 5
2-Morpholinoethyl acrylate
Reactant of Route 6
Reactant of Route 6
2-Morpholinoethyl acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.